![molecular formula C19H19NO4 B12320866 16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one](/img/structure/B12320866.png)
16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amurine is an alkaloid isolated from the plant P. stylatum. It has shown potential antibacterial and antifungal activities . Alkaloids are naturally occurring organic compounds that mostly contain basic nitrogen atoms. Amurine is one of the many alkaloids that have been studied for their bioactive properties.
Méthodes De Préparation
Amurine can be synthesized through the biomimetic oxidative cyclization of reticuline-type alkaloids. This method involves the use of hypervalent iodine(III) reagents to achieve the oxidative cyclization . The preparation of amurine from reticuline-type alkaloids is a complex process that requires precise reaction conditions to ensure the correct regioselectivity and yield of the desired product.
Analyse Des Réactions Chimiques
Amurine undergoes various chemical reactions, including oxidation and substitution reactions. The oxidative cyclization process mentioned earlier is a key reaction in its synthesis. Common reagents used in these reactions include hypervalent iodine(III) oxidants such as PhI(OAc)(OTf) . The major products formed from these reactions are aporphine and morphinandienone natural products, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: Amurine is used as a model compound in the study of alkaloid synthesis and oxidative cyclization reactions.
Medicine: The bioactive properties of amurine suggest potential therapeutic applications, although further research is needed to fully understand its medicinal potential.
Industry: Amurine’s antibacterial properties could be utilized in the development of new antimicrobial agents for industrial applications.
Mécanisme D'action
The mechanism by which amurine exerts its effects involves its interaction with bacterial and fungal cells. It is believed to disrupt the cell membrane integrity, leading to cell death. The specific molecular targets and pathways involved in this process are still under investigation, but it is likely that amurine interferes with key enzymes and proteins essential for cell survival.
Comparaison Avec Des Composés Similaires
Amurine is similar to other alkaloids such as laudanidine and morphine. it is unique in its specific bioactive properties and the particular synthetic route used for its preparation. Unlike some other alkaloids, amurine has shown a distinct regioselectivity in its oxidative cyclization process . This makes it a valuable compound for studying the mechanisms of alkaloid synthesis and for developing new bioactive agents.
Similar Compounds
- Laudanidine
- Morphine
- Corytuberine
Propriétés
IUPAC Name |
16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-19-9-18(22-2)15(21)7-13(19)14(20)5-11-6-16-17(8-12(11)19)24-10-23-16/h6-9,14H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAGIZQYGRLQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC5=C(C=C34)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
![1-(3-Hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B12320789.png)
![(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate](/img/structure/B12320790.png)
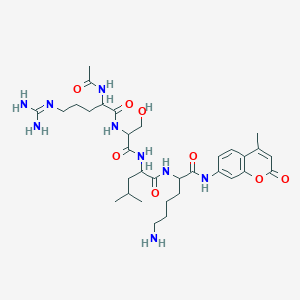
![2-[[6-[[5-(4-Carboxythiophen-3-yl)thiophen-2-yl]amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B12320814.png)
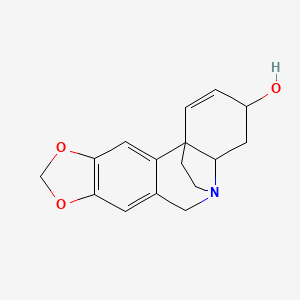
![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)
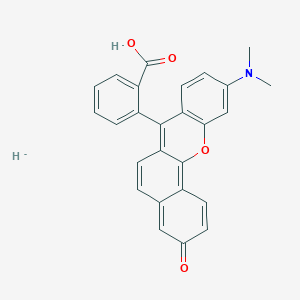
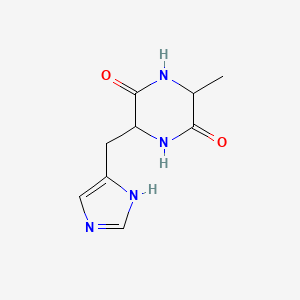
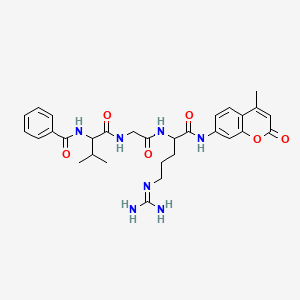
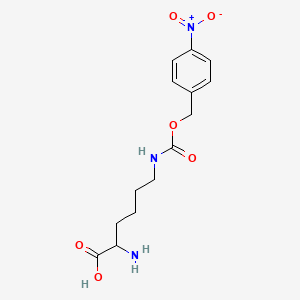
![10-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12320860.png)
![17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12320864.png)
![3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid](/img/structure/B12320874.png)
